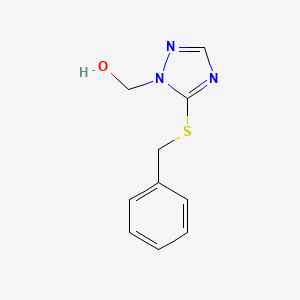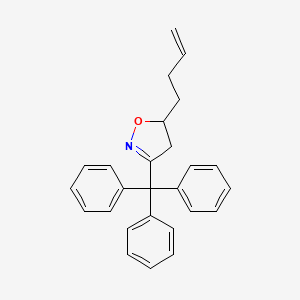
5-(3-Nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1h,5h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1h,5h)-dione is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a nitrobenzylidene group attached to a thioxodihydropyrimidine ring
準備方法
The synthesis of 5-(3-Nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1h,5h)-dione typically involves the condensation of 3-nitrobenzaldehyde with 2-thioxodihydropyrimidine-4,6(1h,5h)-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by recrystallization or column chromatography.
化学反応の分析
5-(3-Nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1h,5h)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Condensation: The compound can undergo condensation reactions with various aldehydes or ketones to form Schiff bases or other derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Medicinal Chemistry: This compound has shown promise as a potential neuroprotective and anti-neuroinflammatory agent.
Anticancer Research: Pyrimidine derivatives, including this compound, have been investigated for their antiproliferative activity against various cancer cell lines.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 5-(3-Nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1h,5h)-dione involves its interaction with specific molecular targets and pathways. In the context of its neuroprotective and anti-neuroinflammatory activities, the compound has been shown to inhibit endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway. It achieves this by reducing the expression of the endoplasmic reticulum chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells .
類似化合物との比較
5-(3-Nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1h,5h)-dione can be compared with other pyrimidine derivatives, such as:
5-(4-Methoxy-3-nitrobenzylidene)-2-thioxodihydro-4,6(1h,5h)-pyrimidinedione: This compound has a methoxy group instead of a hydrogen atom on the benzylidene ring, which may affect its reactivity and biological activity.
5-{4-{4-[(4-chlorophenyl)(phenyl)methyl]-1-piperazinyl}-3-nitrobenzylidene}-2-thioxodihydro-4,6(1h,5h)-pyrimidinedione: This derivative contains a piperazinyl group, which can enhance its pharmacological properties.
特性
| 60045-64-9 | |
分子式 |
C11H7N3O4S |
分子量 |
277.26 g/mol |
IUPAC名 |
5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C11H7N3O4S/c15-9-8(10(16)13-11(19)12-9)5-6-2-1-3-7(4-6)14(17)18/h1-5H,(H2,12,13,15,16,19) |
InChIキー |
GJWLCESUIOEATR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=S)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-[(2-Amino-5-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B12905377.png)
![Propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]-](/img/structure/B12905382.png)


